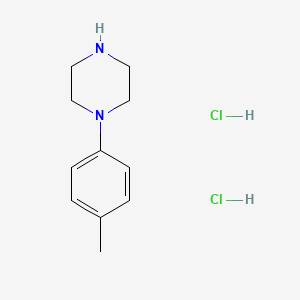![molecular formula C10H13N2Na2O11P2- B1146701 Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 108322-12-9](/img/structure/B1146701.png)
Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of disodium salts of phosphate derivatives, similar to our compound of interest, often involves one-pot procedures that include condensation reactions in the presence of triethylamine in alkaline solutions. An example is the synthesis of disodium salt of 2-(5-phenyl-1, 3, 4-oxadiazol-2-yl) phenyl phosphate (OXDP) for fluorescent determination of alkaline phosphatase activity, showcasing the methodology that could be relevant for our compound as well (Lei, Jie, & Ding, 2011).
Molecular Structure Analysis
The molecular structure of phosphate derivatives is characterized by the presence of cyclic phosphorus compounds, such as dioxaphospholan rings. These structures demonstrate a variety of isomerism, including geometrical isomerism, which can be determined through X-ray analysis and chemical correlations, as observed in the study of cyclic five-membered phosphorus thioacids (Mikołajczyk, Witczak, Wieczorek, Bokij, & Struchkov, 1976).
Chemical Reactions and Properties
Phosphorylation reactions are key in the modification of such compounds, where phosphorus (III) halides are used in basic media to introduce heteroaromatic substituents at specific positions of the thiophene ring, leading to mono-, bis-, and trisubstituted phosphorus derivatives. This is demonstrated in the phosphorylation of 2-(3-methyl-1,3-diazabuten-1-yl)-3-ethoxycarbonylthiophenes, which provides insight into potential reactions our compound may undergo (Pinchuk et al., 2001).
Scientific Research Applications
Fluorescent Probe for Alkaline Phosphatase Activity
A study by Lei et al. (2011) explored the use of a disodium salt of a related compound as a substrate for fluorescent determination of alkaline phosphatase (ALP) activity. This method can assess ALP in human serum with good precision, indicating its potential in medical diagnostics (Lei et al., 2011).
Treatment of Experimental Actinomycetoma
Espinoza-González et al. (2008) discussed the efficacy of a related oxazolidinone prodrug, showing significant activity against certain Gram-positive bacteria, including Nocardia and Mycobacterium. This compound was effective in treating experimental murine actinomycetoma, suggesting its potential in treating infections caused by Nocardia brasiliensis (Espinoza-González et al., 2008).
Anticancer Drug Development
Chou et al. (2010) synthesized a series of compounds, including disodium phosphate derivatives, with significant inhibitory activity against various tumor cell lines. These compounds have been evaluated as potential anticancer drug candidates, demonstrating the role of these compounds in the development of new cancer therapies (Chou et al., 2010).
Dinucleotide Analogs Synthesis
Valiyev et al. (2010) conducted syntheses of dinucleotide analogs, including compounds structurally similar to the queried chemical. These syntheses contribute to our understanding of nucleic acid chemistry and could have implications in the field of molecular biology and genetic engineering (Valiyev et al., 2010).
Vic-Dioxime Complexes and Biological Activity
Kurtoglu et al. (2008) synthesized novel vic-dioxime ligands, including derivatives of disodium salts. These complexes were studied for their antimicrobial activity, indicating their potential use in the development of new antimicrobial agents (Kurtoglu et al., 2008).
Mechanism of Action
Target of Action
Thymidine 5’-diphosphate sodium salt primarily targets Nucleoside diphosphate kinase A . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates other than ATP .
Mode of Action
The compound is produced from Thymidine monophosphate by Thymidylate kinase (TMPK) , a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties . The ATP gamma phosphate is transferred to the NDP beta phosphate via a ping-pong mechanism .
Biochemical Pathways
Thymidine 5’-diphosphate sodium salt is a proximate precursor for DNA synthesis . It is involved in the biochemical pathway of DNA replication where it provides the necessary building blocks for the synthesis of new DNA strands.
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary result of the action of Thymidine 5’-diphosphate sodium salt is the production of nucleoside triphosphates, which are essential for DNA synthesis . This can have significant effects at the molecular and cellular levels, influencing cell growth and division.
Action Environment
The action, efficacy, and stability of Thymidine 5’-diphosphate sodium salt can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for the compound to be phosphorylated by TMPK . Furthermore, the compound should be stored at −20°C to maintain its stability .
properties
IUPAC Name |
disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUBCYKGSJTXQX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na2O11P2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A](/img/no-structure.png)

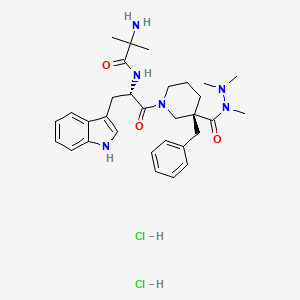
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
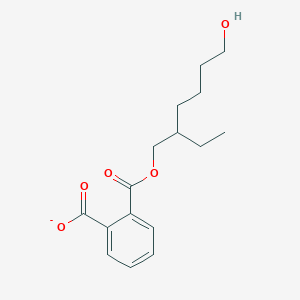
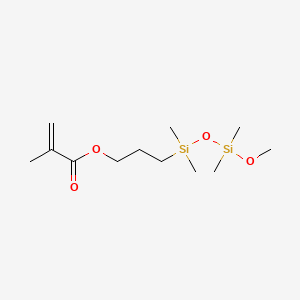

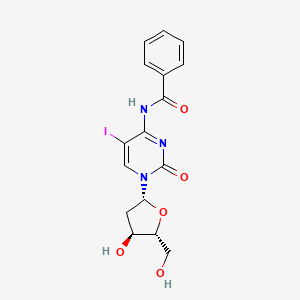
![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
